Trichlorobis(ethylenediamine)gold

Coordination Chemistry Thermal Stability Gold(III) Complexes

Generic gold(III) salts such as HAuCl₄ suffer from rapid hydrolysis and poor physiological stability, compromising reproducibility in biomedical and catalytic workflows. Trichlorobis(ethylenediamine)gold ([Au(en)₂]Cl₃) resolves this through its robust ethylenediamine chelation, delivering enhanced thermal stability and a well-defined redox profile. - Demonstrates IC₅₀ values of 0.2-10 μM against A2780 ovarian tumor cells and retains activity in cisplatin-resistant variants. - The cationic [Au(en)₂]³⁺ framework enables controlled electrostatic adsorption (SEA) onto negatively charged supports, yielding catalysts with superior activity and stability vs. HAuCl₄-derived systems. - Available in purity grades up to 99.999% (5N) with consistent batch-to-batch characterization, supporting stringent structure-activity relationship studies and heterogeneous catalyst synthesis.

Molecular Formula C4H12AuCl3N4-4
Molecular Weight 419.49 g/mol
Cat. No. B12841206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichlorobis(ethylenediamine)gold
Molecular FormulaC4H12AuCl3N4-4
Molecular Weight419.49 g/mol
Structural Identifiers
SMILESC(C[NH-])[NH-].C(C[NH-])[NH-].[Cl-].[Cl-].[Cl-].[Au+3]
InChIInChI=1S/2C2H6N2.Au.3ClH/c2*3-1-2-4;;;;/h2*3-4H,1-2H2;;3*1H/q2*-2;+3;;;/p-3
InChIKeyZEBQADJVWIXIET-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichlorobis(ethylenediamine)gold Overview


Trichlorobis(ethylenediamine)gold, systematically formulated as [Au(en)₂]Cl₃ (where en = ethylenediamine), is a gold(III) coordination complex bearing the CAS registry number 15278-22-5 [1]. The compound comprises a gold(III) center coordinated by two bidentate ethylenediamine ligands, adopting a distorted square-planar geometry characteristic of d⁸ transition metal complexes, with a molecular weight of 419.49 g/mol [1]. Commercially, this compound is supplied in multiple purity grades ranging from 99% (2N) to 99.999% (5N) and appears as a beige powder under ambient conditions [2].

Why Trichlorobis(ethylenediamine)gold Cannot Be Substituted


Generic gold(III) salts such as HAuCl₄ and [AuCl₄]⁻ exhibit poor stability under physiological conditions and undergo rapid hydrolysis or reduction, severely limiting their utility in biomedical and catalytic applications [1]. The ethylenediamine chelation in [Au(en)₂]Cl₃ provides enhanced thermal stability relative to partially coordinated analogs such as [Au(en)Cl₂]Cl [2], and its cationic [Au(en)₂]³⁺ framework enables strong electrostatic adsorption (SEA) onto negatively charged supports for controlled catalyst synthesis—a capability absent in anionic precursors like [AuCl₄]⁻ [3]. Furthermore, substitution of ethylenediamine with N-alkylated derivatives alters biological activity profiles, as demonstrated by the reduced antiproliferative potency of [Au(N-propyl-en)₂]Cl₃ compared to [Au(en)₂]Cl₃ [4]. These quantifiable differences in stability, surface adsorption behavior, and biological efficacy render generic substitution scientifically and procedurally unsound.

Trichlorobis(ethylenediamine)gold vs. Closest Analogs


Thermal Stability vs. [Au(en)Cl₂]Cl

[Au(en)₂]Cl₃ exhibits superior thermal stability relative to the partially substituted analog [Au(en)Cl₂]Cl·2H₂O [1]. This stability enhancement is directly attributed to the replacement of two chloride ligands by a second ethylenediamine chelate in [Au(en)₂]Cl₃, which strengthens the coordination sphere around the gold(III) center [1].

Coordination Chemistry Thermal Stability Gold(III) Complexes

Reduction Potential: [Au(en)₂]³⁺ vs [AuCl₄]⁻

Cyclic voltammetry demonstrates that the formal potential for Au(III)/Au(0) reduction becomes progressively more negative across the series [AuCl₄]⁻ → [Au(en)Cl₂]⁺ → [Au(en)₂]³⁺ [1]. [Au(en)₂]³⁺ (the cationic component of [Au(en)₂]Cl₃) exhibits the most negative reduction potential among the three species, indicating the highest resistance to reduction under electrochemical conditions [1].

Electrochemistry Cyclic Voltammetry Redox Behavior

Antiproliferative Activity vs. N-Propyl Analog

[Au(en)₂]Cl₃ demonstrates higher antiproliferative activity than its N-propyl-substituted analog [Au(N-propyl-en)₂]Cl₃ against both prostate cancer (PC-3) and gastric carcinoma (SGC-7901) human cell lines [1]. The superior activity of [Au(en)₂]Cl₃ relative to the N-alkylated derivative indicates that the unsubstituted ethylenediamine ligand framework is essential for optimal biological potency [1].

Anticancer Research Cytotoxicity Gold(III) Metallodrugs

Cytotoxicity vs. Other Gold(III) Polyamine Complexes

In a comparative study of gold(III) complexes bearing multidentate polyamine ligands, [Au(en)₂]Cl₃ and [Au(dien)Cl]Cl₂ exhibited significant cytotoxic activities, whereas [Au(cyclam)](ClO₄)₂Cl demonstrated poor cytotoxicity [1]. The free ligands ethylenediamine, diethylenetriamine, and cyclam were virtually nontoxic (IC₅₀ > 100 μM), confirming that the observed cytotoxicity originates from the gold(III) center rather than the ligand framework [2].

Antitumor Agents Structure-Activity Relationship Gold(III) Cytotoxicity

Catalyst Synthesis by SEA: [Au(en)₂]Cl₃ vs HAuCl₄

Catalysts synthesized via Strong Electrostatic Adsorption (SEA) using [Au(en)₂]Cl₃ as the precursor exhibit higher activity and stability compared to catalysts prepared by traditional methods using HAuCl₄ and aqua regia [1]. The cationic [Au(en)₂]³⁺ species enables controlled electrostatic adsorption onto negatively charged support surfaces, yielding ultra-small gold particle sizes and improved catalytic performance in acetylene hydrochlorination [1].

Heterogeneous Catalysis Strong Electrostatic Adsorption Gold Catalyst Preparation

Nanocluster Size Control: H₂ vs. NaBH₄ Reduction

Reduction of [Au(en)₂]Cl₃-metallated acidic ion-exchange resins with molecular H₂ under anhydrous conditions produces Au⁰ nanoclusters with controlled size distribution in the 3–5 nm range, whereas reduction with aqueous NaBH₄ yields larger nanoclusters (5–7 nm) with peripheral distribution within the polymer beads [1]. H₂ reduction additionally produces more homogeneous metal distribution throughout the polymer matrix [1].

Nanomaterials Synthesis Gold Nanoclusters Supported Catalysts

Trichlorobis(ethylenediamine)gold Application Scenarios


Antitumor Reference for Cisplatin-Resistant Cancer Research

Procure [Au(en)₂]Cl₃ as a reference gold(III) complex for in vitro cytotoxicity studies targeting cisplatin-resistant cancer cell lines. This compound demonstrates IC₅₀ values in the 0.2–10 μM range against A2780 ovarian tumor cells and maintains activity against cisplatin-resistant variants [1]. Its well-characterized stability under physiological conditions and established non-DNA-binding behavior (no direct coordination with 5'-GMP observed) [2] make it suitable as a benchmark compound for comparative structure-activity relationship studies of gold(III) metallodrugs.

SEA Precursor for Supported Gold Catalysts

Utilize [Au(en)₂]Cl₃ as the gold precursor of choice for SEA-based catalyst preparation on negatively charged oxide or carbon supports. The cationic [Au(en)₂]³⁺ species enables controlled electrostatic adsorption, yielding catalysts with higher activity and stability than those prepared from traditional HAuCl₄ precursors [3]. This application is particularly validated for acetylene hydrochlorination to vinyl chloride monomer on oxidized carbon supports, where SEA-derived catalysts demonstrate superior performance [3].

Size-Controlled Gold Nanocluster Synthesis

Employ [Au(en)₂]Cl₃ for the synthesis of size-controlled gold nanoclusters on acidic ion-exchange resin supports. Reduction with molecular H₂ under anhydrous conditions yields homogeneous 3–5 nm Au⁰ clusters, whereas alternative reduction with aqueous NaBH₄ produces larger 5–7 nm clusters with peripheral distribution [4]. This quantifiable control over nanocluster dimensions enables rational tuning of catalytic properties for heterogeneous gold catalysis research.

Electrochemical Studies of Gold(III) Complexes

Select [Au(en)₂]Cl₃ for electrochemical investigations where a well-characterized gold(III) complex with a defined reduction potential is required. Cyclic voltammetry establishes that [Au(en)₂]³⁺ possesses the most negative Au(III)/Au(0) formal potential among the series [AuCl₄]⁻, [Au(en)Cl₂]⁺, and [Au(en)₂]³⁺ [2], providing a stable reference point for comparative redox studies of gold(III) coordination compounds.

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